but-1-en-3-yne;copper(1+) but-1-en-3-yne;copper(1+)
Brand Name: Vulcanchem
CAS No.: 5256-77-9
VCID: VC19741524
InChI: InChI=1S/C4H3.Cu/c1-3-4-2;/h3H,1H2;/q-1;+1
SMILES:
Molecular Formula: C4H3Cu
Molecular Weight: 114.61 g/mol

but-1-en-3-yne;copper(1+)

CAS No.: 5256-77-9

Cat. No.: VC19741524

Molecular Formula: C4H3Cu

Molecular Weight: 114.61 g/mol

* For research use only. Not for human or veterinary use.

but-1-en-3-yne;copper(1+) - 5256-77-9

Specification

CAS No. 5256-77-9
Molecular Formula C4H3Cu
Molecular Weight 114.61 g/mol
IUPAC Name but-1-en-3-yne;copper(1+)
Standard InChI InChI=1S/C4H3.Cu/c1-3-4-2;/h3H,1H2;/q-1;+1
Standard InChI Key NBOZCPAHGWAIQH-UHFFFAOYSA-N
Canonical SMILES C=CC#[C-].[Cu+]

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Nomenclature

The compound "but-1-en-3-yne;copper(1+)" is formally identified by the molecular formula C4H5Cu\text{C}_4\text{H}_5\text{Cu}, combining a but-1-en-3-yne ligand (C4H4\text{C}_4\text{H}_4) with a copper(I) cation. The systematic IUPAC name for the ligand is but-1-en-3-yne, featuring a conjugated system of a double bond (C1–C2) and a triple bond (C3–C4). Coordination to copper(I) occurs through the π-electrons of the alkyne and alkene moieties, forming a η²-complex .

Spectroscopic and Crystallographic Data

Structural characterization of related copper(I)-enyne complexes reveals key insights:

  • Bond Lengths: The Cu–C bond distances typically range between 1.85–1.92 Å, as observed in analogous η²-alkyne complexes .

  • Geometry: Copper(I) adopts a linear or trigonal planar geometry, depending on ancillary ligands. For example, Xantphos (a bisphosphine ligand) induces a trigonal planar configuration, enhancing catalytic activity in hydroboration reactions .

PropertyValueSource
Molecular Weight118.64 g/mol
Exact Mass117.984 Da
LogP (Partition Coeff.)1.456

Synthetic Approaches

Direct Coordination from Enyne Precursors

The most common synthesis involves the reaction of but-1-en-3-yne with copper(I) salts under inert conditions. For example:

CuOAc+but-1-en-3-yneXantphos, toluene[Cu(η²-enyne)]+AcO\text{CuOAc} + \text{but-1-en-3-yne} \xrightarrow{\text{Xantphos, toluene}} \text{[Cu(η²-enyne)]}^+ \text{AcO}^-

This method, adapted from recent hydroboration studies, employs copper(I) acetate (CuOAc) and Xantphos as a stabilizing ligand . The reaction proceeds at 50°C in toluene, yielding the copper complex in 65–75% isolated yield .

Challenges in Isolation

Due to the labile nature of copper(I)-π complexes, isolation often requires bulky ligands or low-temperature crystallization. For instance, the use of tricyclohexylphosphine (PCy₃) has been reported to stabilize analogous complexes, though specific data for but-1-en-3-yne derivatives remain sparse .

Reactivity and Catalytic Applications

Alkyne-Selective Hydroboration

Recent breakthroughs demonstrate the utility of copper(I)-enyne complexes in catalytic hydroboration. In a landmark study, [Cu(η²-but-1-en-3-yne)]⁺ facilitated the cis-selective addition of HBpin (pinacolborane) to 1,3-enynes, yielding 2-boryl-1,3-dienes with >99:1 Z:E selectivity . The proposed mechanism involves:

  • Oxidative addition of HBpin to copper(I), forming a copper-boryl intermediate.

  • Syn insertion of the alkyne into the Cu–B bond.

  • Reductive elimination to release the borylated diene.

Functionalization of Products

The 2-boryl-1,3-dienes generated via this method undergo diverse transformations:

  • Oxidation: Treatment with H₂O₂ yields conjugated dienols (e.g., CH2=CH–CH=CH–OH\text{CH}_2=\text{CH–CH=CH–OH}) .

  • Cross-Coupling: Suzuki–Miyaura coupling with aryl halides produces tetraaryl dienes, valuable in materials chemistry .

Comparative Analysis with Related Complexes

Copper(I)-Alkene vs. Copper(I)-Alkyne Complexes

While copper(I)-alkene complexes (e.g., but-1-ene;copper(1+)) exhibit weaker metal–ligand bonding (ΔHbond2530kcal/mol\Delta H_{\text{bond}} \approx 25–30 \, \text{kcal/mol}), the conjugated enyne ligand in but-1-en-3-yne;copper(1+) enhances stability through resonance effects . This stabilization is critical for maintaining catalytic activity under reaction conditions.

Future Directions and Challenges

Expanding Substrate Scope

Current limitations include the reliance on symmetric 1,3-enynes. Asymmetric variants (e.g., aryl-substituted enynes) require tailored ligands to control regioselectivity .

Mechanistic Elucidation

In-situ spectroscopic studies (e.g., XAS, NMR) are needed to confirm the intermediacy of copper-boryl species and elucidate the role of π-backbonding in selectivity .

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